1-(2-pyridinylmethyl)piperazine diethanedioate
Description
Nomenclature and Chemical Identity of this compound
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's complex structural composition through a hierarchical naming system that identifies both the base structure and the salt form. The primary name indicates the presence of a piperazine ring substituted at the 1-position with a 2-pyridinylmethyl group, while the diethanedioate designation specifies the counterion that forms the salt complex. This naming convention provides unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community.
The molecular formula C14H19N3O8 encompasses the complete chemical composition, including both the organic cation and the diethanedioate anions. This formula reflects the presence of fourteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and eight oxygen atoms, with the nitrogen atoms distributed between the pyridine ring (one nitrogen) and the piperazine ring (two nitrogens). The molecular weight of 357.316 daltons provides additional confirmation of the compound's molecular composition and serves as a critical parameter for analytical characterization.
The Chemical Abstracts Service registry number 1609404-09-2 provides a unique numerical identifier that ensures precise compound identification across various chemical databases and regulatory systems. This registration number facilitates accurate literature searches and enables researchers to access comprehensive chemical and physical property data from multiple sources. The compound's inclusion in major chemical databases reflects its recognized importance within the chemical research community and its potential for commercial or research applications.
Additional chemical identifiers include the Molecular Design Limited number MFCD13194027, which provides an alternative database reference for the compound. The International Chemical Identifier code 1S/C10H15N3.2C2H2O4/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;23-1(4)2(5)6/h1-4,11H,5-9H2;2(H,3,4)(H,5,6) offers a standardized structural representation that enables automated chemical structure searching and comparison. These multiple identification systems ensure comprehensive cataloging and facilitate research collaboration across different platforms and databases.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 1609404-09-2 |
| Molecular Formula | C14H19N3O8 |
| Molecular Weight | 357.316 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| Molecular Design Limited Number | MFCD13194027 |
| International Chemical Identifier Key | JXNZVMGCMJIMLQ-UHFFFAOYSA-N |
The structural characterization reveals that the compound exists as a salt formed between one molecule of 1-(2-pyridinylmethyl)piperazine and two molecules of ethanedioic acid. This stoichiometric relationship is reflected in the molecular formula and contributes to the compound's enhanced solubility properties compared to the free base form. The salt formation typically improves the compound's crystallization characteristics and thermal stability, making it more suitable for various research and potential commercial applications.
Physical characterization indicates that the compound exists as a solid at room temperature, with storage recommendations typically specifying ambient temperature conditions. The compound demonstrates solubility in polar solvents, a characteristic that enhances its utility in various chemical synthesis procedures and analytical applications. These physical properties reflect the influence of both the organic cation structure and the diethanedioate counterions on the overall molecular behavior.
Historical Development and Significance in Heterocyclic Chemistry
The historical development of this compound is intrinsically linked to the broader evolution of piperazine chemistry, which traces its origins to the mid-twentieth century when researchers first recognized the therapeutic potential of piperazine-containing compounds. Early investigations into piperazine derivatives focused primarily on simple alkyl and aryl substitutions, with pioneering work demonstrating that heterocyclic substituents could dramatically enhance biological activity compared to conventional organic groups. This fundamental observation laid the groundwork for subsequent research into pyridinylpiperazine compounds and their derivatives.
The emergence of pyridinylpiperazine chemistry gained momentum during the latter half of the twentieth century, coinciding with advances in synthetic methodology that enabled the efficient preparation of complex heterocyclic systems. Research groups began systematically exploring the combination of pyridine and piperazine functionalities, recognizing that these nitrogen-containing rings could provide complementary chemical and biological properties. The development of reliable synthetic routes for pyridinylpiperazine compounds facilitated their incorporation into drug discovery programs, where they demonstrated remarkable versatility as pharmacophores.
Contemporary understanding of piperazine chemistry emphasizes the unique structural characteristics that make these compounds particularly valuable in medicinal chemistry applications. The piperazine ring system contains two nitrogen atoms positioned at optimal distances for forming hydrogen bonds and coordinating with biological targets, while the conformational flexibility of the six-membered ring allows adaptation to various binding sites. These properties have established piperazine as one of the most frequently encountered heterocycles in approved pharmaceutical compounds, ranking third among nitrogen-containing rings in terms of occurrence in marketed drugs.
The significance of pyridine-containing compounds in pharmaceutical research has grown substantially over recent decades, with systematic analysis revealing that pyridine rings appear in approximately fifty-four approved drugs within the past decade alone. The pyridine moiety contributes several advantageous properties to drug molecules, including enhanced metabolic stability, improved cellular permeability, and increased binding affinity for target proteins. These characteristics have made pyridine-containing scaffolds particularly attractive for drug developers seeking to optimize pharmacokinetic and pharmacodynamic properties.
Research into pyridinylpiperazine hybrids has demonstrated that the combination of these two heterocyclic systems can produce compounds with enhanced biological activity compared to molecules containing either ring system alone. Structure-activity relationship studies have revealed that the spatial arrangement of the pyridine and piperazine rings, as well as the nature of the connecting linker, can significantly influence biological potency and selectivity. These findings have motivated continued research into novel pyridinylpiperazine architectures, including compounds featuring methylene bridges such as those found in 1-(2-pyridinylmethyl)piperazine derivatives.
The development of salt forms for heterocyclic compounds represents another significant advancement in pharmaceutical chemistry, with diethanedioate salts proving particularly valuable for improving compound properties. The formation of crystalline salts can enhance compound stability, solubility, and bioavailability while facilitating purification and characterization procedures. The use of diethanedioic acid as a counterion has become increasingly common due to its ability to form stable, well-characterized salt complexes with basic nitrogen-containing compounds.
Properties
IUPAC Name |
oxalic acid;1-(pyridin-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2C2H2O4/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;2*3-1(4)2(5)6/h1-4,11H,5-9H2;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNZVMGCMJIMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-pyridinylmethyl)piperazine diethanedioate typically involves the reaction of piperazine with 2-chloromethylpyridine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with oxalic acid to form the diethanedioate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-pyridinylmethyl)piperazine diethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of piperazine derivatives with reduced pyridinylmethyl groups.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-pyridinylmethyl)piperazine diethanedioate has been studied for its potential therapeutic applications, particularly in the development of drugs targeting various physiological processes.
Antihistaminic Activity
Research indicates that derivatives of piperazine, including those with a pyridine moiety, exhibit antihistaminic properties. Studies have shown that these compounds can inhibit histamine-induced bronchospasm and mast cell degranulation, making them candidates for treating allergic conditions .
Neuropharmacological Research
The compound's structure suggests potential interactions with serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. Radiolabeled derivatives have been developed for imaging studies in glioblastoma models, indicating their utility in cancer diagnostics and treatment monitoring .
The biological activity of this compound has been evaluated through various assays:
- Inhibition of Mast Cell Activation : Studies have demonstrated that this compound can stabilize mast cells and inhibit their activation, which is crucial for developing treatments for allergic reactions .
- Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, indicating potential applications in treating infections .
Case Study 1: Antiallergic Properties
A series of studies synthesized new derivatives based on 1-(2-pyridinylmethyl)piperazine to evaluate their efficacy against passive cutaneous anaphylaxis in rats. Results indicated that certain substituents significantly enhanced mast cell stabilizing activity .
Case Study 2: Imaging Agents for Cancer
Research focused on developing radiolabeled piperazine derivatives for SPECT imaging revealed that these compounds could effectively target the 5-HT7 receptor in glioblastoma cells. The biodistribution studies showed high tumor uptake, suggesting their potential as imaging agents for tumor visualization .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2-pyridinylmethyl)piperazine diethanedioate involves its interaction with specific molecular targets, such as GABA receptors. The compound binds to these receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects. This mechanism is particularly relevant in the context of its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-pyridinylmethyl)piperazine
- 1-(4-pyridinylmethyl)piperazine
- 1-(2-pyridinylmethyl)piperazine dihydrochloride
Uniqueness
1-(2-pyridinylmethyl)piperazine diethanedioate is unique due to its diethanedioate moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective .
Biological Activity
1-(2-Pyridinylmethyl)piperazine diethanedioate is a compound that has garnered considerable interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound is characterized by its piperazine scaffold, which is known for its versatility in medicinal chemistry. The compound consists of a piperazine ring substituted with a pyridine group and diethanedioate moieties. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in cancer research and neuropharmacology. Below are key findings from the literature:
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to the piperazine structure, including this compound. Notably, growth inhibition assays on different human cancer cell lines have demonstrated significant cytotoxic effects.
- Cell Lines Tested : The compound has shown activity against pancreatic cancer cell lines such as MiaPaCa-2 and BxPC3. In one study, analogs of piperazine exhibited percentage growth inhibition values ranging from 30% to over 60% at a concentration of 25 μM .
| Cell Line | Inhibition (%) | Concentration (μM) |
|---|---|---|
| MiaPaCa-2 | 30-43 | 25 |
| BxPC3 | 40 | 25 |
| A2780 (Ovarian) | >60 | 25 |
This data indicates that modifications to the piperazine structure can enhance anticancer activity, suggesting a structure-activity relationship (SAR) that merits further exploration .
Neuropharmacological Effects
Research has also indicated that derivatives of this compound can interact with serotonin receptors, particularly the 5-HT7 receptor, which is implicated in various neurological conditions. Binding studies using radiolabeled derivatives have shown specific binding to these receptors in U87-MG glioblastoma cells, indicating potential applications in treating neurological disorders .
Case Studies and Research Findings
A notable study focused on the modification of piperazine derivatives to enhance their therapeutic profiles. The study involved synthesizing various analogs and evaluating their biological activities across multiple cancer cell lines. The results highlighted that certain structural modifications significantly improved growth inhibition rates, emphasizing the importance of SAR in drug development .
Case Study: S100A2 Inhibitors
In the context of pancreatic cancer, compounds derived from piperazine scaffolds, including this compound, have been identified as potential inhibitors of the S100A2 protein. This protein is associated with poor prognosis in pancreatic cancer, making it a critical target for therapeutic intervention. The study demonstrated that specific analogs could inhibit S100A2-mediated pathways effectively .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 1-(2-pyridinylmethyl)piperazine diethanedioate?
- Methodological Answer : The base compound, 1-(2-pyridinylmethyl)piperazine, can be synthesized via coupling reactions using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as activating agents, as demonstrated in piperazine-based derivatization protocols . Subsequent salt formation with oxalic acid (diethanedioic acid) under controlled pH conditions yields the diethanedioate salt. Purification typically involves normal-phase chromatography with methanol/ammonium hydroxide gradients to isolate high-purity fractions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC : Assess purity (>95% recommended for pharmacological studies) using C18 columns and UV detection at 254 nm .
- NMR Spectroscopy : Confirm the pyridinylmethyl and piperazine moieties via ¹H/¹³C NMR, comparing chemical shifts to analogs like 1-(2-pyrimidinyl)piperazine derivatives .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of inhalation, move to fresh air; if unconscious, stabilize in a lateral position . Store in airtight containers at -20°C to prevent degradation, and dispose of waste via certified hazardous chemical protocols .
Advanced Research Questions
Q. How can structural modifications influence receptor binding affinity in pharmacological studies?
- Methodological Answer : Compare substituent effects using analogs like 1-(2-pyrimidinyl)piperazine ( ) or 1-(2,4-dichlorophenyl)piperazine (). For example:
- Receptor Screening : Use radioligand binding assays (e.g., serotonin 5-HT2A or dopamine D3 receptors) to evaluate affinity changes.
- Data Interpretation : Pyridinyl groups may enhance π-π stacking in hydrophobic receptor pockets, while oxalate salts improve solubility for in vivo testing .
Q. How to resolve contradictions in stability data across different experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. For example:
- Degradation Pathways : Monitor via HPLC for byproducts (e.g., free base formation under alkaline conditions) .
- Statistical Analysis : Use Arrhenius equations to predict shelf-life and identify optimal storage conditions .
Q. What strategies validate the compound’s selectivity in complex biological matrices?
- Methodological Answer :
- In Silico Modeling : Perform molecular docking to predict off-target interactions (e.g., with G protein-coupled receptors) .
- In Vivo Cross-Check : Compare behavioral or metabolic outcomes in animal models with selective receptor antagonists to isolate target effects .
Data Contradiction Analysis
Q. Why do receptor affinity values vary between in vitro and in vivo studies?
- Methodological Answer : Differences may arise from:
- Bioavailability : The oxalate salt’s solubility impacts absorption rates. Test salt vs. free base forms in pharmacokinetic studies .
- Metabolite Interference : Use LC-MS/MS to identify active metabolites (e.g., N-oxidation products) that may contribute to in vivo activity .
Q. How to address discrepancies in synthetic yields reported in literature?
- Methodological Answer : Optimize reaction parameters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
